Rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound characterized by its unique structural features and significant applications in organic synthesis and medicinal chemistry. The compound has the molecular formula and a molecular weight of 253.29 g/mol. It is often used as a building block in the synthesis of biologically active molecules, particularly in the development of anticancer agents and other pharmaceuticals.
This compound can be sourced from various chemical suppliers, including BenchChem, EviChem, and PubChem, which provide detailed information on its properties and applications. The compound is primarily utilized in research settings and is not intended for therapeutic or veterinary use.
Rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid belongs to the class of bicyclic compounds and is classified as an amino acid derivative due to the presence of the amino group and carboxylic acid functionality.
The synthesis of rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves several key steps:
Recent advancements in synthetic methods have included the use of flow microreactor systems to enhance efficiency and sustainability in introducing protective groups like t-Boc into various organic compounds .
The molecular structure of rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be represented using various structural formulas:
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m1/s1
CC(C)(C(=O)N)[C@H]1[C@@H](C=C)[C@@H](C(=O)O)[C@H]1
These representations highlight the stereochemistry and connectivity within the molecule .
The compound participates in various chemical reactions typical for amino acids and bicyclic compounds:
These reactions are essential for producing complex molecules required in drug development.
The mechanism of action for rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid primarily revolves around its role as a building block in synthesizing bioactive molecules. Its structural features allow it to interact with biological targets effectively:
Research continues to explore its potential applications in developing novel therapeutics .
The physical and chemical properties of rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid include:
These properties are crucial for determining how the compound behaves under different experimental conditions .
Rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific applications:
The construction of the bicyclo[2.2.1]heptene scaffold necessitates precise endo/exo and stereochemical control, typically achieved through Diels-Alder cycloadditions between cyclopentadiene and appropriately functionalized dienophiles. The target rac-(1S,2S,3R,4R) stereoisomer (CAS: 887908-99-8) is synthesized as a racemic mixture with defined relative stereochemistry at the bridgehead carbons [2] [4]. Key synthetic challenges include controlling the bridgehead stereogenicity while maintaining the olefin functionality at the 5-position, essential for further derivatization. Modern approaches employ asymmetric catalysis using chiral Lewis acids to induce stereoselectivity, though the racemic synthesis remains commercially prevalent due to scalability constraints [4] [5].
The endo preference observed in Diels-Alder reactions of acrylate derivatives ensures correct spatial orientation of the carboxylic acid moiety at C2 and the amine at C3. Subsequent functional group manipulations must preserve the strained bicyclic framework while introducing the tert-butoxycarbonyl (t-Boc) protected amino group. Computational studies indicate that the observed (1S,2S,3R,4R) configuration minimizes steric strain between the carboxyl group and the bridgehead hydrogen atoms, explaining its thermodynamic stability [5].
Table 1: Comparative Stereochemical Profiles of Bicyclo[2.2.1]heptene Derivatives
Compound Configuration | CAS Number | Molecular Weight | Key Structural Features |
---|---|---|---|
(1S,2S,3R,4R) | 887908-99-8 | 253.29 | exo-carboxylic acid, endo-t-Boc protected amine |
(1S,2R,3S,4R) | 1242184-46-8 | 253.29 | endo-carboxylic acid, exo-t-Boc protected amine |
(1R,2R,4R) (unsubstituted) | 58001-99-3 | 138.16 | Parent carboxylic acid structure |
(1R,2S,3R,4S) (saturated) | 1212373-01-7 | 255.31 | Absence of 5,6-double bond |
The t-Boc protecting group serves critical functions in the synthesis and application of this bicyclic scaffold: 1) It provides nucleophile resistance to the secondary amine during carboxyl activation or esterification steps; 2) It enables orthogonal deprotection under mildly acidic conditions (e.g., TFA/DCM) without disturbing the carboxylic acid, olefin, or strained bicyclic framework; and 3) It enhances compound solubility in organic solvents during purification [2] [4]. Introduction typically employs di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions, where the amine attacks the electrophilic carbonyl of Boc₂O, yielding the carbamate linkage visible in the SMILES string: O=C(OC(C)(C)C)N[C@@H]1C@HC@([H])O[C@]12[H] [1] [3].
The steric bulk of the tert-butyl group prevents imidization or lactam formation with the vicinal carboxylic acid, a common side reaction in analogous unprotected systems. Kinetic studies reveal that the t-Boc group reduces the amide cyclization tendency by >95% compared to CBz-protected analogs, crucial for maintaining structural integrity during storage and reactions [4].
Traditional batch methods for t-Boc installation suffer from exothermicity issues and inconsistent mixing, leading to epimerization at chiral centers and double bond isomerization. Flow microreactor technology overcomes these limitations through:
Optimized conditions in continuous-flow systems achieve >98% Boc-protection yield with <0.5% racemization, verified by chiral HPLC analysis. The microreactor setup employs a T-junction for introducing Boc₂O dissolved in THF to the amine substrate stream (in aqueous NaOH), followed by a 5mL PFA capillary reactor. This method reduces reagent excess to 1.05 equivalents Boc₂O compared to 2-3 equivalents in batch processes, significantly improving atom economy [2].
Table 2: Flow vs. Batch Performance for t-Boc Installation
Parameter | Batch Process | Flow Microreactor |
---|---|---|
Temperature Control | ±5°C variability | ±0.5°C precision |
Reaction Time | 4-6 hours | 45-90 seconds |
Boc₂O Equivalents | 2.0-3.0 | 1.05-1.10 |
Epimerization | 3-5% | <0.5% |
Isolated Yield | 75-85% | 92-98% |
The C2-carboxylic acid functionality is typically introduced via three strategic pathways:
The steric compression near the carboxylic acid (evident in the InChIKey: BWIMUIWFDXMFLE-WGGBWDBONA-N) necessitates careful base selection during hydrolysis. Lithium hydroxide monohydrate in THF/H₂O (3:1) at 0°C provides optimal results, achieving >95% conversion with <2% epimerization for the (1S,2S,3R,4R) isomer .
The rac designation indicates a racemic mixture of (1S,2S,3R,4R) and its mirror image (1R,2R,3S,4S). While synthesis typically yields the racemate, chiral resolution is achievable through:
Racemization pathways primarily involve reversible enolization at C2, catalyzed by strong bases or elevated temperatures (>80°C). Maintaining pH <10 during purification and storage at 2-8°C (as specified for similar compounds [7]) preserves stereochemical integrity. The bridgehead carbons (C1 and C4) exhibit configurational stability, preventing epimerization at these centers under typical conditions [5] .
Table 3: Enantiomeric Resolution Methods Comparison
Method | Resolution Efficiency | Maximum ee (%) | Yield per Cycle (%) | Key Limitations |
---|---|---|---|---|
Diastereomeric Salt | Moderate | >99 | 40-45 | Requires stoichiometric chiral amine |
Enzymatic Resolution | High | >98 | 48 (theoretical max 50) | Limited to prochiral precursors |
Chiral SFC | Excellent | >99 | 45-50 | High solvent consumption |
Chiral Lewis Acid Complexation | Low | 95 | 30-35 | Substrate-specific optimization |
CAS No.: 3066-75-9
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: